Morinamide

Übersicht

Beschreibung

Es wirkt als Prodrug für Pyrazinamid, was bedeutet, dass es im Körper metabolisiert wird, um das aktive Medikament Pyrazinamid zu produzieren . Die chemische Formel für Morinamid lautet C10H14N4O2 und hat eine molare Masse von 222,248 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Morinamid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Pyrazincarboxamid und Morpholin beinhalten. Der allgemeine Syntheseweg beinhaltet die Reaktion von Pyrazincarboxamid mit Morpholin unter kontrollierten Bedingungen, um Morinamid zu bilden . Die Reaktion erfordert typischerweise einen Katalysator und spezifische Temperatur- und Druckbedingungen, um eine optimale Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Morinamid die chemische Großsynthese unter Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um Konsistenz und Qualität zu gewährleisten. Der Prozess wird sorgfältig überwacht, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht.

Chemische Reaktionsanalyse

Arten von Reaktionen

Morinamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Morinamid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Morinamid in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe in Morinamid durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Morinamid verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, beinhalten jedoch im Allgemeinen kontrollierte Temperaturen und pH-Werte.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Morinamid gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von Morinamid erzeugen, während Substitutionsreaktionen verschiedene substituierte Pyrazincarboxamidverbindungen ergeben können.

Wissenschaftliche Forschungsanwendungen

Morinamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung in Studien zu Pyrazinderivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Bakterienzellen, insbesondere Mycobacterium tuberculosis.

Wirkmechanismus

Morinamid entfaltet seine Wirkung, indem es die Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, hemmt . Diese Enzyme sind entscheidend für die Biosynthese von Prostaglandinen, die eine Rolle bei Entzündungen und Schmerzen spielen. Durch die Hemmung dieser Enzyme reduziert Morinamid die Synthese von Prostaglandinen, wodurch Entzündungen reduziert und Schmerzen gelindert werden . Zusätzlich wird es als Prodrug für Pyrazinamid im Körper metabolisiert, um Pyrazinamid zu produzieren, das eine antituberkulose Aktivität besitzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Morinamide can be synthesized through a series of chemical reactions involving pyrazinecarboxamide and morpholine. The general synthetic route involves the reaction of pyrazinecarboxamide with morpholine under controlled conditions to form this compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process is carefully monitored to ensure that the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Morinamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group in this compound with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions can yield various substituted pyrazinecarboxamide compounds.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Treatment of Tuberculosis

Morinamide is predominantly utilized in the management of tuberculosis, particularly in combination therapies. It acts as a prodrug that converts to Pyrazinamide in the body, which is essential for the eradication of Mycobacterium tuberculosis during the sterilizing phase of treatment. The effectiveness of this compound in treating tuberculosis has been documented in various clinical studies, showcasing its importance in combating drug-resistant strains of the bacteria .

1.2 Anti-inflammatory Properties

Beyond its use in tuberculosis treatment, this compound has shown potential anti-inflammatory effects. It is indicated for managing pain and inflammation associated with conditions such as arthritis and minor injuries . This dual application highlights this compound's versatility in clinical settings.

Research Applications

2.1 Mechanistic Studies

Research into this compound has provided insights into its biochemical pathways and interactions within biological systems. Studies have focused on elucidating the molecular mechanisms by which this compound exerts its effects, particularly its conversion to Pyrazinamide and subsequent action against bacterial cell walls . Understanding these mechanisms can lead to improved therapeutic strategies and drug formulations.

2.2 Drug Development

This compound's role as a prodrug has implications for drug development processes. Researchers are investigating ways to optimize its pharmacokinetic properties to enhance efficacy while minimizing side effects. This includes exploring different formulations and delivery methods to improve patient outcomes .

Case Studies

Wirkmechanismus

Morinamide exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which play a role in inflammation and pain. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby diminishing inflammation and alleviating pain . Additionally, as a prodrug for pyrazinamide, it is metabolized in the body to produce pyrazinamide, which has anti-tuberculosis activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazinamid: Die aktive Form von Morinamid, die zur Behandlung von Tuberkulose eingesetzt wird.

Isoniazid: Ein weiteres Anti-Tuberkulose-Medikament mit einem anderen Wirkmechanismus.

Rifampicin: Ein Breitbandantibiotikum, das in Kombination mit anderen Medikamenten zur Behandlung von Tuberkulose eingesetzt wird.

Einzigartigkeit von Morinamid

Morinamid ist einzigartig in seiner doppelten Rolle als entzündungshemmendes Mittel und Prodrug für Pyrazinamid. Diese duale Funktionalität ermöglicht es, Tuberkulose effektiv zu behandeln und gleichzeitig entzündungshemmende Vorteile zu bieten .

Biologische Aktivität

Morinamide, a compound derived from the natural product morin, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of morin, a flavonoid known for its antioxidant and anti-inflammatory properties. The structural modifications in this compound enhance its bioactivity compared to its parent compound. Research has indicated that this compound exhibits various biological activities, including antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Mycobacterium tuberculosis | 2 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound inhibits the proliferation of cancer cells through multiple mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, effectively halting their proliferation.

- Inhibition of Metastasis : this compound reduces the migration and invasion capabilities of cancer cells.

Case Study: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, this compound exhibited an IC50 value of 1.60 µM, indicating potent antiproliferative effects. Additionally, it significantly inhibited colony formation and migration in wound healing assays .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound. It enhances neuronal survival under oxidative stress conditions by modulating reactive oxygen species (ROS) levels and promoting antioxidant defenses.

- Antioxidant Activity : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Neuroinflammation Reduction : It reduces the expression of pro-inflammatory cytokines in neuronal cells, thereby mitigating neuroinflammation associated with neurodegenerative diseases .

Eigenschaften

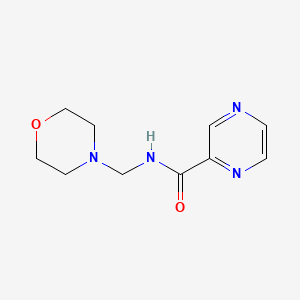

IUPAC Name |

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLAVKAVSKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CNC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1473-73-0 (mono-hydrochloride) | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046159 | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

952-54-5 | |

| Record name | Morphazinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFL28PA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.